2-Amino-3-methylhex-5-enoic acid 2-Amino-3-methylhex-5-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17833311
InChI: InChI=1S/C7H13NO2/c1-3-4-5(2)6(8)7(9)10/h3,5-6H,1,4,8H2,2H3,(H,9,10)
SMILES:
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol

2-Amino-3-methylhex-5-enoic acid

CAS No.:

Cat. No.: VC17833311

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-methylhex-5-enoic acid -

Specification

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
IUPAC Name 2-amino-3-methylhex-5-enoic acid
Standard InChI InChI=1S/C7H13NO2/c1-3-4-5(2)6(8)7(9)10/h3,5-6H,1,4,8H2,2H3,(H,9,10)
Standard InChI Key FAQNEUQXEJMKEU-UHFFFAOYSA-N
Canonical SMILES CC(CC=C)C(C(=O)O)N

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

2-Amino-3-methylhex-5-enoic acid features a six-carbon backbone with an amino group at position 2, a methyl group at position 3, and a carboxylic acid at position 6. The trans configuration of the double bond between carbons 5 and 6 introduces rigidity, influencing its conformational stability . The stereochemistry is defined by the (2S,3S) configuration, which dictates its spatial orientation and interaction with chiral environments.

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC7H13NO2\text{C}_7\text{H}_{13}\text{NO}_2
Molecular Weight143.18 g/mol
IUPAC Name(2S,3S)-2-amino-3-methylhex-5-enoic acid
CAS Number1822545-99-2
SMILES NotationCC@@HC@@HN

Functional Group Reactivity

The compound’s reactivity arises from three functional groups:

  • Amino Group: Participates in peptide bond formation and Schiff base reactions.

  • Carboxylic Acid: Enables esterification, amidation, and salt formation.

  • Alkene: Undergoes addition reactions (e.g., hydrogenation, epoxidation) .

The methyl group at position 3 introduces steric hindrance, modulating reaction kinetics and substrate specificity in enzymatic processes .

Synthesis and Manufacturing

Chemical Synthesis Routes

While explicit protocols for 2-amino-3-methylhex-5-enoic acid are scarce, analogous amino acids are synthesized via:

  • Strecker Synthesis: Involves condensation of aldehydes with ammonia and cyanide, followed by hydrolysis. Adapting this method would require a branched aldehyde precursor to introduce the methyl group .

  • Enzymatic Resolution: Racemic mixtures are separated using stereoselective enzymes, such as acylases or lipases, to isolate the (2S,3S) enantiomer .

Challenges in Production

  • Stereochemical Purity: Achieving >99% enantiomeric excess demands chiral catalysts or chromatography.

  • Alkene Stability: The double bond is susceptible to oxidation, necessitating inert atmospheres during synthesis .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (1.2 g/L at 25°C) but dissolves in polar aprotic solvents like dimethylformamide. The carboxylic acid group confers pH-dependent solubility, with improved dissolution in alkaline conditions .

Table 2: Computed Physicochemical Properties

PropertyValue
XLogP3 (Partition Coefficient)-1.7
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds4

Spectroscopic Profiles

  • IR Spectroscopy: Peaks at 3300 cm1^{-1} (N–H stretch), 1700 cm1^{-1} (C=O), and 1640 cm1^{-1} (C=C) .

  • NMR: 1H^1\text{H} NMR signals at δ 5.6 (alkene protons), δ 3.2 (α-H), and δ 1.2 (methyl group) .

Biological Activities and Mechanisms

Table 3: Comparative Bioactivity of Amino Acid Derivatives

CompoundTarget PathogenMIC (µg/mL)
2-Amino-3-methylhex-5-enoic acidStaphylococcus aureus12.5
IsoleucineS. aureus>100

Enzyme Interactions

The methyl and alkene groups alter binding affinities in enzymatic active sites. For instance, it competitively inhibits threonine deaminase in E. coli, reducing branched-chain amino acid biosynthesis .

Applications in Pharmaceutical Chemistry

Antibiotic Development

Incorporating 2-amino-3-methylhex-5-enoic acid into peptide antibiotics enhances lipid solubility, improving membrane penetration. Patents describe its use in bacitracin analogs with 4-fold higher efficacy against methicillin-resistant S. aureus (MRSA) .

Prodrug Design

The carboxylic acid is esterified to create prodrugs with enhanced bioavailability. For example, ethyl ester derivatives show 80% oral absorption in rodent models .

Comparative Analysis with Structural Analogs

Table 4: Structural and Functional Comparison

CompoundMolecular FormulaKey FeatureBioactivity
2-Amino-3-methylhex-5-enoic acidC7H13NO2\text{C}_7\text{H}_{13}\text{NO}_2(2S,3S) configurationAntibiotic adjuvant
IsoleucineC6H13NO2\text{C}_6\text{H}_{13}\text{NO}_2Proteinogenic amino acidMetabolic substrate
5-Methylene-isoleucineC7H13NO2\text{C}_7\text{H}_{13}\text{NO}_2Double bond at position 5Enzyme inhibition

The methyl group at position 3 in 2-amino-3-methylhex-5-enoic acid confers greater steric bulk than isoleucine, altering its metabolic and binding profiles .

Future Research Directions

  • Synthetic Optimization: Developing asymmetric catalysis methods to improve stereochemical yield.

  • Mechanistic Studies: Elucidating its role in bacterial resistance modulation via proteomic analyses.

  • Therapeutic Expansion: Exploring antiviral and anticancer applications through high-throughput screening.

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